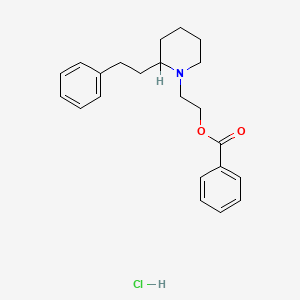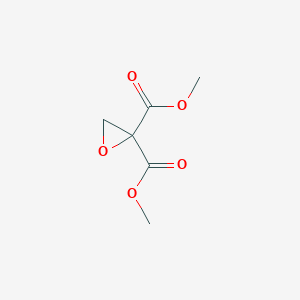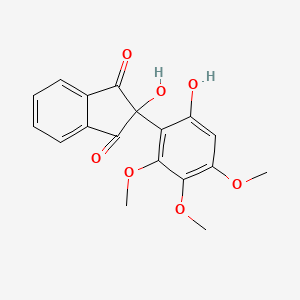
Diethylbenzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(diethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a benzyl group and two ethyl groups. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(diethyl)silane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of silicon hydrides to unsaturated compounds such as alkenes.
Grignard Reaction: This method involves the reaction of benzylmagnesium chloride with diethylchlorosilane under anhydrous conditions.
Industrial Production Methods
Industrial production of Benzyl(diethyl)silane often involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl(diethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as platinum or rhodium are often used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Substituted silanes.
Scientific Research Applications
Benzyl(diethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl(diethyl)silane in chemical reactions often involves the formation of silicon-centered radicals or cations. These intermediates can then participate in various transformations, such as hydrosilylation or reduction . The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Benzyl(diethyl)silane is unique due to its specific combination of a benzyl group and two ethyl groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other organosilicon compounds, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C11H17Si |
|---|---|
Molecular Weight |
177.34 g/mol |
InChI |
InChI=1S/C11H17Si/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
YMPBAPWVDCDILT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


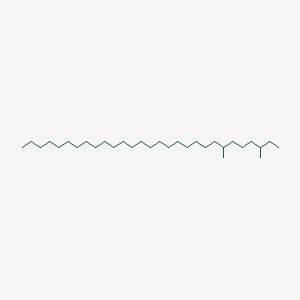
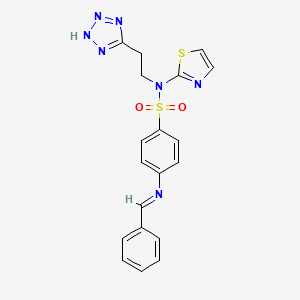
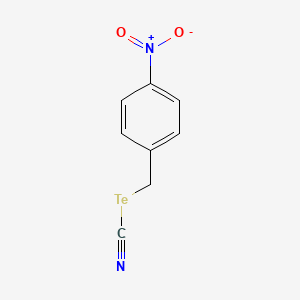
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
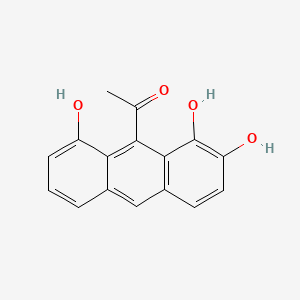
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)

